2,4-Diamino-6-piperidinopyrimidine

Description

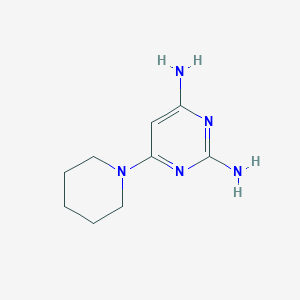

Structure

3D Structure

Propriétés

IUPAC Name |

6-piperidin-1-ylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFIEHIRBSTAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345669 | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24867-26-3 | |

| Record name | 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24867-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAP23999WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-piperidinopyrimidine

Introduction

2,4-Diamino-6-piperidinopyrimidine, also widely known by its synonym Desoxyminoxidil, is a heterocyclic organic compound featuring a pyrimidine core substituted with two amino groups and a piperidine ring.[1][2] Its primary significance in the scientific and pharmaceutical landscape stems from its close structural relationship to Minoxidil, a well-known antihypertensive drug and the active ingredient in hair-growth treatments.[3][4][5] In fact, this compound is formally recognized as "Minoxidil Related Compound E" or "Minoxidil EP Impurity E," highlighting its importance as a process impurity and a key reference standard in the manufacturing and quality control of Minoxidil.[6][7][8]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. The document delves into its chemical identity, physicochemical characteristics, synthesis, reactivity, analytical profile, and biological context, offering a consolidated resource for those working with this compound and related substances.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is foundational for all research and development activities. This compound is cataloged under several names and identifiers across various chemical databases and regulatory documents.

-

IUPAC Name: 6-(piperidin-1-yl)pyrimidine-2,4-diamine[1]

-

Molecular Formula: C₉H₁₅N₅[1]

-

Synonyms: Desoxyminoxidil, 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, Deoxyminoxidil, Minoxidil EP Impurity E, Minoxidil Related Compound E[2][6][7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, formulating products, and ensuring stability.

| Property | Value | Source(s) |

| Molecular Weight | 193.25 g/mol | [1] |

| Appearance | Off-white to pale beige crystalline solid | [2][7][10] |

| Melting Point | 124-126°C; 128-135°C | [2][11][12] |

| Boiling Point | 495.6 ± 55.0 °C (Predicted) | [2][11] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. Also soluble in Chloroform. | [2][11][13] |

| pKa (Predicted) | 7.65 ± 0.10 | [11] |

| XLogP3 (Predicted) | 0.8 | [10] |

Synthesis and Reactivity

Synthetic Pathway

The most prevalent synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The key starting material is 2,4-diamino-6-chloropyrimidine, a readily available intermediate.[11][14] This intermediate is reacted with piperidine, which acts as the nucleophile, displacing the chlorine atom at the C6 position of the pyrimidine ring.

The overall reaction is as follows:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for analogous reactions.[9][15][16]

Objective: To synthesize this compound from 2,4-diamino-6-chloropyrimidine.

Materials:

-

2,4-diamino-6-chloropyrimidine (1.0 eq)

-

Piperidine (15-25 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Rotary evaporator

-

Beakers, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, charge 2,4-diamino-6-chloropyrimidine.

-

Reagent Addition: Add an excess of piperidine (e.g., 20 equivalents). Piperidine serves as both the nucleophile and the solvent in this case.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of piperidine is ~106°C). The reaction is typically maintained at this temperature for 2 to 5 hours.[9]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess piperidine under reduced pressure using a rotary evaporator. c. Treat the resulting residue with water to precipitate the crude product.

-

Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as an off-white crystalline solid.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups: the electron-rich diaminopyrimidine ring and the basic piperidine moiety.

-

Amino Groups: The two primary amino groups at the C2 and C4 positions are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They also contribute to the basicity of the molecule and can be protonated in acidic media.

-

Pyrimidine Ring: The pyrimidine ring itself is relatively stable but can undergo electrophilic substitution, although this is generally difficult due to the deactivating effect of the nitrogen atoms. The amino groups, however, activate the ring towards substitution.

-

Piperidine Moiety: The nitrogen atom of the piperidine ring is a secondary amine and is basic, readily forming salts with acids.

-

Stability: The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C for long-term stability.[7] It is a combustible solid.[6]

Spectroscopic and Analytical Profile

Characterization and quality control rely on a combination of spectroscopic and chromatographic techniques.

| Technique | Key Observations / Data | Source(s) |

| Mass Spectrometry (GC-MS) | Top m/z Peaks: 193 (M+), 164, 118, 110. The peak at 193 corresponds to the molecular ion. | [2] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for NH₂ stretching in the region of 3100-3500 cm⁻¹. The amino hydrogens are readily exchanged with deuterium, which is reflected in the ND₂ stretching region (2600-2300 cm⁻¹) in the IR spectra of the deuterated compound.[13] | [13] |

| ¹H NMR Spectroscopy | While specific spectral data for this compound is not widely published, the ¹H NMR spectrum is expected to show signals for the piperidine protons (typically in the 1.5-1.8 ppm and 3.4-3.7 ppm regions), a singlet for the C5-H of the pyrimidine ring, and broad signals for the two NH₂ groups. The spectrum for the N-oxide analogue (Minoxidil) in DMSO-d₆ shows a singlet at 5.15 ppm (C5-H) and broad singlets for the amino protons at 7.15 and 7.4 ppm.[9] | [9] |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons and the piperidine carbons. By analogy with Minoxidil, the pyrimidine carbons are expected in the 80-165 ppm region.[9] | [9] |

| HPLC | As "Minoxidil Impurity E," this compound is routinely separated from Minoxidil and other impurities using reversed-phase HPLC (RP-HPLC) methods, often with UV detection around 280 nm.[10][17] | [10][17] |

Analytical Methodologies

Protocol: HPLC Analysis for Minoxidil and Impurities

This is a representative method for the quality control analysis of Minoxidil, which includes the separation of this compound (Impurity E).[17]

Objective: To separate and quantify Minoxidil and its related impurities, including Impurity E.

Instrumentation & Conditions:

-

Column: ACE Excel 1.7 C18, 100 x 2.1 mm

-

Mobile Phase A: 0.65 mL of heptafluorobutyric acid in 1000 mL of water

-

Mobile Phase B: Acetonitrile

-

Gradient: 0% B to 40% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 1 µL

-

Temperature: 35 °C

-

Detection: UV at 280 nm

Workflow:

Caption: HPLC workflow for impurity profiling of Minoxidil.

Biological and Pharmacological Context

Role as a Minoxidil Analogue and Impurity

The primary context for this compound is as a direct precursor and process-related impurity in the synthesis of Minoxidil (this compound-3-oxide).[4][7] Minoxidil is a potent vasodilator and is thought to exert its hair-growth effects by opening ATP-sensitive potassium channels in vascular smooth muscle.[3]

As "Desoxyminoxidil," our title compound lacks the N-oxide functional group that is critical for Minoxidil's primary mechanism of action. While specific pharmacological studies on Desoxyminoxidil are scarce, its structural similarity means it could potentially interact with similar biological targets, albeit likely with different potency and effects. Its main role in drug development is as a certified reference material for ensuring the purity and safety of Minoxidil formulations.[6]

The 2,4-Diaminopyrimidine Scaffold in Drug Discovery

The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[14] This versatility is due to its ability to form key hydrogen bond interactions with the hinge regions of protein kinases and the active sites of enzymes like dihydrofolate reductase (DHFR).[14]

-

Kinase Inhibitors: Many 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology. For example, derivatives have shown inhibitory activity against p21-activated kinase 4 (PAK4) and Focal Adhesion Kinase (FAK), both implicated in cancer progression.[18][19]

-

DHFR Inhibitors: This scaffold is also central to a major class of DHFR inhibitors. By blocking DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective antimicrobial and anticancer drugs.[14]

-

Other Activities: Various derivatives have been investigated for a wide range of other pharmacological activities, including anti-tubercular and CDK7 inhibitory effects.[20][21]

While this compound itself is not a marketed drug, its core structure is of significant and ongoing interest in the development of new therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1][6]

-

GHS Hazard Codes: H301/H302, H351, H361f

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or fume hood.[6][12]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- US Patent 4,959,475A. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Google Patents.

- Optica Publishing Group. (n.d.). Vibrational Spectroscopic Analysis of Minoxidil (this compound-3-Oxide) and Related Analogs.

- Justia Patents. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide.

- PubChem. (n.d.). This compound Spectral Information. National Center for Biotechnology Information.

- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- PubMed. (n.d.). Development and validation of a procedure for the determination of minoxidil in hair-regrowth formulations using two variants of capillary zone electrophoresis. National Center for Biotechnology Information.

- European Patent Office. (n.d.). EP 0295218 A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Googleapis.com.

- MAC-MOD Analytical. (n.d.). Analysis of Minoxidil in Topical Solution by USP Method.

- International Journal of Pharmaceutical and Analytical Research. (n.d.). New analytical method development for the estimation of minoxidil by rp hplc method.

- ResearchGate. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry.

- NCBI Bookshelf. (2023). Minoxidil. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide.

- PubChem. (n.d.). Minoxidil. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Wikipedia. (n.d.). Minoxidil.

- PubMed. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.

- PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Center for Biotechnology Information.

- Three Chongqing Chemdad Co. (n.d.). This compound.

- SpectraBase. (n.d.). 6-[N-Aminothiocarbamoyl]-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

- SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine.

- SBQ. (n.d.). SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Minoxidil - Wikipedia [en.wikipedia.org]

- 6. Minoxidil Related Compound E Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound (Desoxyminoxidil) [lgcstandards.com]

- 9. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 10. ijpar.com [ijpar.com]

- 11. asianpubs.org [asianpubs.org]

- 12. This compound (Desoxyminoxidil) [cymitquimica.com]

- 13. Vibrational Spectroscopic Analysis of Minoxidil (this compound-3-Oxide) and Related Analogs [opg.optica.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. mac-mod.com [mac-mod.com]

- 18. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,4-Diamino-6-piperidinopyrimidine, a potent vasodilator widely known as Minoxidil. The document is designed to furnish researchers, chemists, and pharmaceutical development professionals with a detailed understanding of the core chemical principles and practical methodologies employed in its synthesis. We will explore the most prevalent and efficient synthetic routes, elucidating the underlying reaction mechanisms, critical process parameters, and analytical characterization of the final active pharmaceutical ingredient (API). The guide emphasizes a rationale-driven approach to experimental design, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, or Minoxidil (CAS 38304-91-5), is a pyrimidine derivative with the chemical formula C₉H₁₅N₅O.[1] Initially developed as an antihypertensive drug, its unexpected side effect of promoting hair growth (hypertrichosis) led to its repurposing as a widely used topical treatment for androgenetic alopecia (male and female pattern baldness).[2][3] The molecule's biological activity is primarily attributed to its N-oxide functional group and the piperidino substituent on the pyrimidine core.[] Understanding its synthesis is crucial for the pharmaceutical industry to ensure a high-purity, cost-effective supply of this important API.

This guide will delve into the primary synthetic strategies, with a focus on the most established and industrially scalable methods.

Primary Synthetic Strategy: Synthesis via 2,4-Diamino-6-chloropyrimidine

The most common and well-documented route to Minoxidil commences with 2,4-diamino-6-chloropyrimidine. This pathway is favored for its accessibility of starting materials and generally high yields. The overall strategy involves two key transformations: N-oxidation of the pyrimidine ring, followed by nucleophilic aromatic substitution with piperidine.

Synthesis of the Key Precursor: 2,4-Diamino-6-chloropyrimidine

The synthesis of the crucial starting material, 2,4-diamino-6-chloropyrimidine, typically begins with the cyclization of guanidine with a cyanoacetate derivative, followed by chlorination.

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine

-

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine. Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a strong base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is heated to reflux to drive the cyclization.[5][6] Upon completion, the solvent is removed, and the product is precipitated by adjusting the pH to 7 with an acid like acetic acid.[5]

-

Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine. The resulting 2,4-diamino-6-hydroxypyrimidine is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] This reaction is typically performed at elevated temperatures. The addition of a tertiary amine, such as diisopropylethylamine (DIEA), can catalyze the reaction.[6] After the reaction, excess POCl₃ is carefully quenched, and the product is isolated.

Causality and Experimental Rationale:

-

The use of a strong base like sodium methoxide in the initial cyclization is essential to deprotonate the guanidine, rendering it a more potent nucleophile to attack the cyanoacetate.

-

Phosphorus oxychloride is a highly effective and widely used reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

N-Oxidation of 2,4-Diamino-6-chloropyrimidine

The subsequent step is the selective oxidation of one of the nitrogen atoms in the pyrimidine ring to form 2,4-diamino-6-chloro-pyrimidine-3-oxide. This N-oxide functionality is critical for the biological activity of Minoxidil.

Experimental Protocol: N-Oxidation

-

2,4-diamino-6-chloropyrimidine is dissolved in a suitable organic solvent, such as ethanol or dichloromethane.[8][9]

-

An oxidizing agent is added portion-wise while maintaining a controlled temperature. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst like sodium tungstate, or magnesium monoperoxyphthalate.[10][11]

-

The reaction is stirred for a specified period until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the reaction mixture is worked up to remove the oxidant byproducts, and the desired N-oxide is isolated, often through precipitation and filtration.[8]

Causality and Experimental Rationale:

-

The choice of oxidizing agent can influence the reaction efficiency and safety profile. m-CPBA is a common and effective reagent, while the use of hydrogen peroxide with a tungstate catalyst offers a "greener" alternative.

-

Temperature control is crucial to prevent over-oxidation or side reactions.

Nucleophilic Substitution with Piperidine to Yield Minoxidil

The final step in this synthetic sequence is the displacement of the chlorine atom on the pyrimidine ring with piperidine. This is a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound 3-oxide (Minoxidil)

-

2,4-diamino-6-chloro-pyrimidine-3-oxide is suspended in an excess of piperidine, which acts as both the nucleophile and the solvent.[3][12]

-

The reaction mixture is heated to reflux (approximately 103-106 °C) for several hours.[1][12] The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to induce crystallization of the crude Minoxidil.[1]

-

The crude product is collected by filtration and washed with a small amount of cold piperidine or another suitable solvent to remove impurities.[1]

-

Further purification is typically achieved by recrystallization from a solvent system such as isopropanol/water or acetonitrile/methanol to yield high-purity Minoxidil.[1][9]

Causality and Experimental Rationale:

-

The use of excess piperidine drives the reaction to completion according to Le Chatelier's principle.

-

The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyrimidine ring. The N-oxide group helps to activate the ring towards nucleophilic attack.

-

Recrystallization is a critical final step to remove unreacted starting materials and byproducts, ensuring the final API meets stringent purity requirements.

Visualizing the Workflow: Synthesis via 2,4-Diamino-6-chloropyrimidine

Caption: Workflow for the synthesis of Minoxidil.

Alternative Synthetic Strategy: The Barbituric Acid Route

An alternative, though less common, synthetic pathway to Minoxidil begins with barbituric acid. This route involves the formation of a tri-substituted pyrimidine intermediate.

Experimental Protocol: Synthesis from Barbituric Acid

-

Formation of 2,4,6-Trichloropyrimidine: Barbituric acid is reacted with phosphorus oxychloride (POCl₃) to yield 2,4,6-trichloropyrimidine.[2][13]

-

Selective Amination: The 2,4,6-trichloropyrimidine is then subjected to amination, typically with ammonia, to selectively replace two of the chlorine atoms with amino groups, forming 2,4-diamino-6-chloropyrimidine.[2] This intermediate is the same as the starting material in the primary synthetic strategy.

-

Conversion to Minoxidil: From this point, the synthesis follows the same N-oxidation and subsequent reaction with piperidine as described in the primary strategy.

Causality and Experimental Rationale:

-

This route offers an alternative starting point but involves the handling of the highly reactive 2,4,6-trichloropyrimidine.

-

The selective amination is possible due to the different reactivities of the chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring.

Visualizing the Workflow: The Barbituric Acid Route

Caption: Synthesis of Minoxidil from Barbituric Acid.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the final this compound product is paramount. A combination of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose | Typical Results |

| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a specific Rf value corresponding to the product. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and impurity profiling. | A major peak corresponding to Minoxidil with purity typically >99.5%.[14] |

| Melting Point | Identification and purity assessment. | A sharp melting point around 271-272 °C (decomposition).[9] |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic peaks for N-H, C-H, C=N, and N-O stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra consistent with the structure of Minoxidil.[15] |

Conclusion

The synthesis of this compound (Minoxidil) is a well-established process in medicinal chemistry, with the route starting from 2,4-diamino-6-chloropyrimidine being the most prevalent. This guide has detailed the critical steps, from precursor synthesis to the final API, emphasizing the chemical rationale behind the chosen methodologies. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for process optimization, impurity control, and the consistent production of high-quality Minoxidil.

References

- Minoxidil - Wikipedia. URL: https://en.wikipedia.org/wiki/Minoxidil

- Synthesis of Minoxidil Factory Directly Supply Top Quality. (2025-01-14). URL: https://www.lyphar.com/news/synthesis-of-minoxidil-86594581.html

- Minoxidil synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/38304-91-5.htm

- Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-2-4-diamino-6-chloro-pyrimidine-3-oxide

- This compound | 24867-26-3 | Benchchem. URL: https://www.benchchem.com/product/b1677147

- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. URL: https://www.questjournals.org/jips/papers/v8-i1/A08010109.pdf

- Making the Hair Growing Molecule (Minoxidil) - YouTube. (2024-12-27). URL: https://www.youtube.

- Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. URL: https://eureka.patsnap.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6529

- CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents. URL: https://patents.google.

- Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil): Application Notes and Protocols - Benchchem. URL: https://www.benchchem.com/pdf/B1677147.pdf

- The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe - TÜBİTAK Academic Journals. (2019-08-29). URL: https://journals.tubitak.gov.tr/chem/abstract-430-109.html

- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents. URL: https://patents.google.

- Synthesis of minoxidil. | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-minoxidil_fig1_335492167

- Synthesis routes of Minoxidil - Benchchem. URL: https://www.benchchem.com/synthesis-route/pse-313eg61c22bd4753c6292b101e7g2eb2

- CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents. URL: https://patents.google.

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European Patent Office - EP 0295218 A1 - Googleapis.com. URL: https://data.epo.org/publication-server/document?i=epodoc.ep.0295218.a1&pn=EP0295218&ki=A1&cc=EP

- CN107235919B - Process for synthesizing minoxidil - Google Patents. URL: https://patents.google.

- Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol - ResearchGate. URL: https://www.researchgate.net/publication/349132247_Synthesis_of_24-diamino-6-chloropyrimidine-5-thiol

- Method of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide synthesis | Semantic Scholar. URL: https://www.semanticscholar.org/paper/Method-of-2%2C4-diamino-6-piperidinyl-pyrimidine-3-n-oxide-Peyer-Mills/9024c03b6005d54972410a56828555819777174e

- Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide - Justia Patents. (1988-07-29). URL: https://patents.justia.

- United States Patent (19) - Googleapis.com. (1989-12-28). URL: https://patentimages.storage.googleapis.com/b7/66/c7/303426e83842b0/US4959475.pdf

- CN107235919A - A kind of synthesis technique of minoxidil - Google Patents. URL: https://patents.google.

- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents. URL: https://patents.google.

- EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google Patents. URL: https://patents.google.

- Minoxidil Impurities - BOC Sciences. URL: https://www.bocsci.com/minoxidil-impurities-list-433.html

- Development and Validation of Stability Indicating Method for Minoxidil and Finasteride in its Pharmaceutical Dosage Form - IJPRS. URL: https://ijprs.com/storage/models/article/sN3d5pY90lY7bV3g6x034oD31Q501y7U1vjY73489j12kCg254M5Q66x/development-and-validation-of-stability-indicating-method-for-minoxidil-and-finasteride-in-its.pdf

- A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. (2021-02-25). URL: https://www.jcdronline.org/jcdr/index.php/jcdr/article/view/294

- New analytical method development for the estimation of minoxidil by rp hplc method ISSN: 2320-2831 - ijpar. URL: https://ijpar.com/wp-content/uploads/2021/01/IJPAR-1110.pdf

- US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents. URL: https://patents.google.

Sources

- 1. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 2. Minoxidil - Wikipedia [en.wikipedia.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 14. ijprs.com [ijprs.com]

- 15. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed as a potent oral antihypertensive agent, 2,4-diamino-6-piperidinopyrimidine, widely known as Minoxidil, was serendipitously discovered to stimulate hair growth.[1][2] This guide provides a comprehensive technical overview of its multifaceted mechanism of action, moving beyond its well-documented role as a vasodilator to explore the complex cellular and molecular pathways it modulates within the hair follicle. We will dissect its bioactivation, its primary role as an ATP-sensitive potassium channel (K-ATP) opener, and the downstream signaling cascades involving key players such as the Wnt/β-catenin pathway, Vascular Endothelial Growth Factor (VEGF), and prostaglandins. This document synthesizes current research to offer an authoritative resource for professionals engaged in dermatological research and the development of novel alopecia treatments.

Introduction: From Vasodilator to Hair Growth Stimulator

Minoxidil's journey from a treatment for severe refractory hypertension to the most widely used over-the-counter therapy for androgenetic alopecia is a classic example of clinical serendipity.[1][3] As an oral drug, its potent antihypertensive effect is mediated by its sulfated metabolite, minoxidil sulfate, which functions as a powerful arteriolar vasodilator.[4][5] The frequent observation of hypertrichosis (excessive hair growth) in patients led to the development of a topical formulation specifically for treating hair loss.[3][6]

While its efficacy in promoting hair regrowth is clinically proven, the precise mechanisms underpinning this effect are complex and not fully elucidated.[3][7][8] This guide aims to deconstruct the current understanding of Minoxidil's action, starting from its necessary metabolic activation to its influence on follicular cell signaling, proliferation, and the hair growth cycle.

The Critical First Step: Bioactivation by Sulfotransferase

Minoxidil itself is a prodrug; its therapeutic activity, for both vasodilation and hair growth, is dependent on its conversion to the active metabolite, minoxidil sulfate.[8][9][10]

The Role of SULT1A1

This bioactivation is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[9][11] The sulfation process is a critical step, as minoxidil sulfate is the molecule that directly acts on the target ion channels.[8]

Clinical Significance of SULT1A1 Activity

The level of SULT1A1 activity in an individual's hair follicles is a key determinant of their response to topical minoxidil treatment.[10][12] A significant variability in this enzyme's expression among people explains why some individuals are "responders" while others are "non-responders".[11] Studies have shown that higher follicular sulfotransferase activity is predictive of a better clinical response to topical minoxidil.[13][14] This has led to the development of assays to measure SULT1A1 activity to predict treatment efficacy and even the exploration of adjuvants that can boost the enzyme's activity.[12][13]

Caption: Core K-ATP channel opening mechanism of Minoxidil.

Downstream Effects on the Hair Growth Cycle and Follicular Cells

Beyond K-ATP channel activation, minoxidil initiates a cascade of signaling events within the dermal papilla cells (DPCs), the key regulators of the hair follicle cycle.

Modulation of the Hair Cycle

Minoxidil has a profound effect on the hair growth cycle. [15]It is known to:

-

Shorten the Telogen Phase: It causes resting hair follicles to prematurely enter the anagen phase, which can sometimes result in an initial shedding period when treatment begins. [4][8][16]* Prolong the Anagen Phase: By acting directly on the hair follicle, minoxidil extends the active growth phase, allowing for the development of longer, thicker hairs. [4][7][16]* Reverse Follicle Miniaturization: In androgenetic alopecia, follicles shrink over time. Minoxidil helps to reverse this process, increasing the size of the hair follicle. [4][7]

Activation of Pro-Growth Signaling Pathways

-

Wnt/β-catenin Pathway: Minoxidil has been shown to activate the β-catenin signaling pathway in DPCs. [17][18]The maintenance of β-catenin activity is crucial for keeping hair follicles in the anagen phase. Minoxidil treatment leads to the nuclear accumulation of β-catenin, which in turn stimulates the transcription of genes associated with cell proliferation and follicle growth. [17][18]* ERK and Akt Activation: Minoxidil promotes the survival of human DPCs by activating both the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways. [19]These pathways are central to cell proliferation and the inhibition of apoptosis (programmed cell death). By increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, minoxidil helps to keep DPCs viable and functional. [19][20]

Upregulation of Growth Factors and Prostaglandins

-

Vascular Endothelial Growth Factor (VEGF): Minoxidil stimulates the production of VEGF in DPCs, a key factor in promoting perifollicular vascularization (the formation of blood vessels around the follicle). [4][9]This effect may be mediated by adenosine signaling. [21]* Prostaglandin E2 (PGE2): Minoxidil stimulates the synthesis of PGE2 by activating the COX-1 enzyme. [9]PGE2 is known to be a stimulator of hair growth, and its increased production is another likely contributor to minoxidil's efficacy. [22][23][24]

The Role of Nitric Oxide (NO)

Minoxidil contains a nitric oxide moiety in its structure and may act as a nitric oxide agonist. [2][9]Nitric oxide is a known vasodilator and can synergize with minoxidil to promote blood flow and enhance the drug's penetration and residence time in the skin, further contributing to its therapeutic effect. [25][26]

Caption: Downstream signaling pathways activated by Minoxidil.

Experimental Protocols for Mechanistic Investigation

The elucidation of minoxidil's mechanism of action relies on a variety of in vitro and in vivo experimental models. Below are representative protocols that form the basis of our understanding.

Protocol 1: Assay for Follicular SULT1A1 Activity (Predictive Response)

This biochemical assay is designed to quantify the enzymatic activity of sulfotransferase in plucked hair follicles, providing a predictive measure of a patient's potential response to topical minoxidil.

Methodology:

-

Sample Collection: Pluck 5-10 intact hair follicles from the patient's scalp.

-

Homogenization: Place the follicles in a microcentrifuge tube with a lysis buffer and homogenize to release cellular contents, including the SULT1A1 enzyme.

-

Enzymatic Reaction: Add a known concentration of minoxidil (substrate) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor, to the homogenate.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic conversion of minoxidil to minoxidil sulfate.

-

Quantification: Stop the reaction and quantify the amount of minoxidil sulfate produced using High-Performance Liquid Chromatography (HPLC) or a similar sensitive analytical technique.

-

Data Analysis: Express the enzyme activity as the amount of product formed per unit of time per number of follicles. Higher activity correlates with a higher likelihood of a positive clinical response. [14]

Protocol 2: β-catenin Reporter Assay in Human Dermal Papilla Cells (DPCs)

This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway in response to minoxidil.

Methodology:

-

Cell Culture: Culture primary human DPCs in an appropriate growth medium.

-

Transfection: Transiently transfect the DPCs with a β-catenin responsive reporter plasmid (e.g., pTopflash), which contains TCF/LEF binding sites upstream of a luciferase reporter gene. A control plasmid with mutated binding sites (pFopflash) should be used in parallel.

-

Minoxidil Treatment: Treat the transfected cells with varying concentrations of minoxidil (e.g., 0.1 µM, 1.0 µM) for 24-48 hours. A vehicle control (e.g., DMSO) must be included.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the Topflash luciferase activity to that of a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. A significant increase in Topflash activity (but not Fopflash) in minoxidil-treated cells compared to the vehicle control indicates activation of the β-catenin pathway. [17]

Summary of Quantitative Data

The clinical efficacy of minoxidil is well-documented, with outcomes often dependent on concentration and the patient's intrinsic biological factors.

Table 1: Clinical Efficacy of Topical Minoxidil in Androgenetic Alopecia (AGA)

| Minoxidil Concentration | Patient Group | Primary Outcome | Result | Reference |

|---|---|---|---|---|

| 5% Solution | Men with AGA | 48-week hair count | 45% more hair regrowth than 2% solution | [14] |

| 5% vs. 2% Solution | Men with AGA | Mean hair density increase | 5% solution significantly greater than 2% and placebo | [14] |

| 5% vs. 2% Solution | Women with AGA | 48-week hair count | 5% increased hair count by >30%; 2% by ~18% | [27] |

| Low-Dose Oral (0.25-5mg) | Men & Women | Hair growth improvement | Safe and effective alternative for FPHL and MPHL | [6][10]|

Table 2: Impact of SULT1A1 Activity on Treatment Response

| Study Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Predictive Assay Sensitivity | 93% | High accuracy in identifying responders | [14] |

| Predictive Assay Specificity | 83% | Good accuracy in identifying non-responders | [14] |

| SULT1A1 Adjuvant Study | 75% of adjuvant group regrew hair vs. 33% of placebo | Boosting SULT1A1 activity can improve clinical outcomes | [13]|

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of a multifaceted pharmacological profile. While its function as a K-ATP channel opener is the cornerstone of its activity, leading to enhanced microcirculation, its true efficacy in treating hair loss lies in the downstream cascade of molecular events it triggers within the hair follicle. Minoxidil's ability to prolong the anagen phase, stimulate crucial pro-growth pathways like Wnt/β-catenin, and upregulate factors such as VEGF and PGE2 collectively creates a robust pro-growth environment.

Future research should focus on further elucidating the specific K-ATP channel subtypes within the dermal papilla and other follicular cells. Moreover, the development of reliable methods to enhance follicular SULT1A1 activity in vivo represents a promising avenue to improve response rates and convert non-responders to responders, thereby optimizing the therapeutic potential of this remarkable molecule.

References

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.

- Regaine. (n.d.). How Minoxidil Works. [Link]

- Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles.

- Strut Health. (n.d.). What Is the Minoxidil Mechanism of Action for Hair Growth? [Link]

- Wikipedia. (n.d.). Minoxidil. [Link]

- Patsnap Synapse. (2024, July 17).

- Unknown Source. (2024, May 7). Clinical studies have demonstrated minoxidil's effectiveness, particularly in mild to moderate cases of hair loss. [No URL available]

- Goren, A., Sharma, A., Dhurat, R., Shapiro, J., Sinclair, R., Situm, M., Kovacevic, M., Lukinovic, S., & Lotti, T. (2022). SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth.

- Kwack, M. H., Kang, B. M., Kim, M. K., Kim, J. C., & Sung, Y. K. (2011). Minoxidil Activates β-catenin Pathway in Human Dermal Papilla Cells: A Possible Explanation for Its Anagen Prolongation Effect. Journal of Dermatological Science, 62(3), 154-159. [Link]

- The Evidence-Based Hair Loss Authority. (2024, July 16).

- Dr Oracle. (2025, October 6). What is the mechanism of action of Minoxidil for promoting hair growth? [Link]

- Meisheri, K. D., Cipkus, L. A., & Taylor, C. J. (1988). Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability. Journal of Pharmacology and Experimental Therapeutics, 245(3), 751-760. [Link]

- Sica, D. A. (2004). Minoxidil: an underused vasodilator for resistant or severe hypertension. The Journal of Clinical Hypertension, 6(5), 283-287. [Link]

- Li, M., Marubayashi, A., Nakaya, Y., Fukui, K., & Arase, S. (2001). Minoxidil-induced hair growth is mediated by adenosine in cultured dermal papilla cells: possible involvement of sulfonylurea receptor 2B as a target of minoxidil.

- Wikipedia. (n.d.). SULT1A1. [Link]

- Sato, T., Akima, M., & Ozoe, Y. (2000). Minoxidil opens mitochondrial KATP channels and confers cardioprotection. British Journal of Pharmacology, 131(1), 42-48. [Link]

- Gupta, A. K., Talukder, M., Venkataraman, M., & Bamimore, M. A. (2022). Minoxidil: a comprehensive review.

- Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Sharma, A., Goren, A., Dhurat, R., Agrawal, S., Sinclair, R., Trüeb, R. M., ... & Lotti, T. (2023). Minoxidil. In StatPearls [Internet].

- The Independent Pharmacy. (2023, October 6). Minoxidil: Comprehensive Scientific Review for Hair Loss. [Link]

- ResearchGate. (n.d.).

- Goren, A., McCoy, J., Wambier, C. G., Vano-Galvan, S., Shapiro, J., & Lotti, T. (2021). Minoxidil Sulfotransferase Enzyme (SULT1A1) genetic variants predicts response to oral minoxidil treatment for female pattern hair loss. Journal of the European Academy of Dermatology and Venereology, 35(1), e24-e26. [Link]

- Randolph, M., & Tosti, A. (2021). Role of Oral Minoxidil in Patterned Hair Loss.

- Hair Loss Cure 2020. (2022, December 14). Increasing PGE2 and PGF2α for Hair Growth. [Link]

- Bionity. (n.d.). Minoxidil. [Link]

- News-Medical.Net. (2022, November 9). Can prostaglandin E2 injection improve hair growth? [Link]

- Zhang, Y., Wang, Y., Xiang, L., Wang, X., & Liu, H. (2023). Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy.

- Kim, H. S., Myung, C. H., & Lee, W. S. (2022). The physiological and pharmacological roles of prostaglandins in hair growth. Journal of Dermatological Science, 108(2), 68-74. [Link]

- PubMed. (2023, October 11). Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy. [Link]

- Quora. (2023, January 20). Which induces greater VEGF synthesis, nitric oxide or minoxidil? [Link]

- Tao, T., Wu, X., & Qian, Y. (2023). The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis. Frontiers in Pharmacology, 14, 1141215. [Link]

- ResearchGate. (2022, August 6). The physiological and pharmacological roles of prostaglandins in hair growth. [Link]

- Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug Design, Development and Therapy, 13, 2777-2786. [Link]

- Gobé, G. C., & Strutton, G. M. (1989). An experimental study evaluating the effect of minoxidil on the growth cycle of hair follicles. Acta Dermato-Venereologica, 69(3), 190-194. [Link]

- Semantic Scholar. (n.d.). Minoxidil: mechanisms of action on hair growth. [Link]

- Van Neste, D. (2020). Placebo-controlled dose-effect studies with topical minoxidil 2% or 5% in male-patterned hair loss treated with oral finasteride employing an analytical and exhaustive study protocol. Skin Research and Technology, 26(4), 545-560. [Link]

- Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug design, development and therapy, 13, 2777. [Link]

- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. [Link]

- National Center for Biotechnology Information. (n.d.). Minoxidil.

- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

Sources

- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Minoxidil [bionity.com]

- 3. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 4. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Oral Minoxidil in Patterned Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. regaine.co.uk [regaine.co.uk]

- 8. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]

- 9. Minoxidil - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. SULT1A1 - Wikipedia [en.wikipedia.org]

- 12. SULT1A1: Can This Gene Predict Hair Regrowth From Minoxidil? [perfecthairhealth.com]

- 13. SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijsrtjournal.com [ijsrtjournal.com]

- 16. droracle.ai [droracle.ai]

- 17. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. snu.elsevierpure.com [snu.elsevierpure.com]

- 20. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. Minoxidil-induced hair growth is mediated by adenosine in cultured dermal papilla cells: possible involvement of sulfonylurea receptor 2B as a target of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hairlosscure2020.com [hairlosscure2020.com]

- 23. news-medical.net [news-medical.net]

- 24. The physiological and pharmacological roles of prostaglandins in hair growth [kjpp.net]

- 25. Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]

An In-depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Diamino-6-piperidinopyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, known biological activities, and its critical relationship with the well-known drug, Minoxidil.

Core Chemical Identity

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups and a piperidine ring. Its unambiguous identification is crucial for research and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | 6-(piperidin-1-yl)pyrimidine-2,4-diamine | [1] |

| CAS Number | 24867-26-3 | [2][3] |

| Molecular Formula | C9H15N5 | [1][3] |

| Molecular Weight | 193.25 g/mol | [2][3] |

| InChIKey | IPFIEHIRBSTAKA-UHFFFAOYSA-N | [2] |

| Synonyms | Desoxyminoxidil, Minoxidil EP Impurity E | [3][4] |

It is imperative to distinguish this compound from its N-oxide analog, Minoxidil (2,4-Diamino-6-piperidino-pyrimidine-3-oxide), a potent vasodilator used to treat hypertension and androgenic alopecia.[5][6] While structurally similar, the presence of the N-oxide group in Minoxidil significantly alters its pharmacological profile.

Synthesis and Chemical Properties

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction.[2] The primary precursor for this synthesis is 2,4-diamino-6-chloropyrimidine, which is readily prepared from commercially available starting materials.

Synthetic Pathway

The key transformation involves the displacement of the chlorine atom from the pyrimidine ring by the secondary amine of piperidine.[2] This reaction is typically performed by heating 2,4-diamino-6-chloropyrimidine with an excess of piperidine, which can also serve as the solvent.[2]

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from 2,4-Diamino-6-chloropyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-diamino-6-chloropyrimidine and a molar excess of piperidine.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess piperidine can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound as an off-white crystalline solid.[3]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 124-126 °C | [3] |

| Boiling Point | 495.6±55.0 °C (Predicted) | [3] |

| Appearance | Off-White Crystalline Solid | [3] |

Biological Activity and Pharmacological Context

While extensive pharmacological data for this compound is not as widely published as for Minoxidil, some key biological activities have been reported. It is known to be an inhibitor of lysyl hydroxylase, an enzyme involved in collagen maturation.[2] Additionally, it has been observed to suppress nitric oxide production in certain cell types.[2]

The primary significance of this compound in drug development lies in its relationship to Minoxidil. As a direct analog and a known impurity in Minoxidil preparations, its pharmacological and toxicological profiles are of considerable interest.[3][4]

The mechanism of action for Minoxidil is well-established and involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.[5] This action is also believed to contribute to its hair growth-promoting effects by improving blood flow to hair follicles.[5][7] While it is plausible that this compound may share some of these properties due to structural similarity, further research is needed to fully elucidate its mechanism of action.

Figure 2: Relationship between Minoxidil and this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of research:

-

Reference Standard: It is used as a reference standard for the identification and quantification of impurities in Minoxidil active pharmaceutical ingredients (APIs) and formulated products.

-

Structure-Activity Relationship (SAR) Studies: As a close analog of Minoxidil, it is a key compound in SAR studies aimed at understanding the structural requirements for activity at ATP-sensitive potassium channels and for hair growth promotion.

-

Development of Novel Therapeutics: The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in drug discovery, known for its role in antifolates that inhibit dihydrofolate reductase (DHFR).[2][8] The unique substitution pattern of this compound makes it an interesting starting point for the design of novel kinase inhibitors or other targeted therapies.

Conclusion

This compound, identified by its InChIKey IPFIEHIRBSTAKA-UHFFFAOYSA-N, is a compound of significant interest due to its close structural relationship with the drug Minoxidil. While its own pharmacological profile is not as extensively characterized, its roles as a key synthetic intermediate, a reference impurity standard, and a scaffold for further drug discovery efforts are well-established. A thorough understanding of its synthesis, properties, and biological context is essential for researchers and professionals in the fields of medicinal chemistry and pharmaceutical development.

References

- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide - ChemBK. [Link]

- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

- This compound | C9H15N5 | CID 606255 - PubChem. [Link]

- Minoxidil - Wikipedia. [Link]

- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European Patent Office - EP 0295218 A1 - Googleapis.com. [Link]

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. [Link]

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]

- EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google P

Sources

- 1. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 24867-26-3 [m.chemicalbook.com]

- 4. This compound | 24867-26-3 [chemicalbook.com]

- 5. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Minoxidil - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2,4-Diamino-6-piperidinopyrimidine 3-oxide, the molecule widely known as Minoxidil. Initially developed as an antihypertensive agent, its unexpected side effect of promoting hair growth has made it a cornerstone in the treatment of androgenetic alopecia. This document delves into the core molecular structure, physicochemical properties, synthesis, and analytical characterization of Minoxidil. Furthermore, it explores the intricate relationship between its structure and biological activity, focusing on its mechanism of action as an ATP-sensitive potassium channel (K-ATP) opener. Detailed experimental protocols are provided to offer practical insights for researchers in the field.

Introduction

Minoxidil, chemically designated as this compound 3-oxide, was first introduced as an oral medication, Loniten®, for treating severe, refractory hypertension.[1][2] Its potent vasodilatory effects are mediated by its active metabolite, Minoxidil sulfate.[3] During clinical trials, physicians observed hypertrichosis (excessive hair growth) as a common side effect, which pivoted its therapeutic application towards dermatology. Today, topical formulations of Minoxidil (e.g., Rogaine®) are globally recognized over-the-counter treatments for hair loss.[4][5]

The molecule's journey from a potent vasodilator to a widely used hair growth stimulant is a classic example of drug repurposing. Understanding its molecular architecture is fundamental to comprehending its dual activities and provides a framework for the development of new therapeutics targeting similar pathways.

Molecular Structure and Physicochemical Properties

The chemical structure of Minoxidil is central to its function. It is a pyrimidine derivative characterized by a unique combination of substituents that dictate its chemical behavior and biological interactions.[6]

Core Structure:

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This ring forms the scaffold of the molecule.

-

Amino Groups (-NH₂): Two amino groups are attached at positions 2 and 4 of the pyrimidine ring. These groups are crucial for the molecule's biological activity.[7]

-

Piperidino Group: A saturated six-membered heterocyclic amine (piperidine) is attached at position 6. This bulky, non-polar group influences the molecule's solubility and interaction with its biological targets.[7][8]

-

N-oxide Moiety: An oxygen atom is bonded to the nitrogen at position 3 of the pyrimidine ring. This N-oxide is a key feature, distinguishing it from its des-oxide analogue and contributing significantly to its activity profile.[7]

The formal IUPAC name is 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine, reflecting its tautomeric forms.[6][9]

Physicochemical Data Summary

The physicochemical properties of Minoxidil are critical for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅N₅O | [6][10] |

| Molecular Weight | 209.25 g/mol | [6][9][10] |

| Appearance | White to off-white, odorless, crystalline powder | [2][4][5] |

| Melting Point | 248°C to 268°C (with decomposition) | [2][5] |

| Solubility | Water: ~2.2 mg/mL[4] Ethanol: 29 mg/mL[4] Propylene Glycol: 75 mg/mL[4] Methanol: 44 mg/mL[4] Acetone/Chloroform: Practically insoluble[2][5] | [2][4][5] |

| pKa | 4.61 | [2][4] |

| LogP | 1.24 | [2] |

Causality Insight: The poor water solubility but higher solubility in organic solvents like propylene glycol and ethanol is the primary reason topical formulations are typically hydroalcoholic solutions.[5] This formulation strategy is essential for achieving adequate skin penetration to reach the hair follicles.

Synthesis and Characterization

Synthetic Pathway Overview

The industrial synthesis of Minoxidil has been refined over the years to improve yield and purity. A common and efficient route begins with 2,4-diamino-6-chloropyrimidine.[11][12]

The key steps are:

-

N-oxidation: The 2,4-diamino-6-chloropyrimidine is oxidized, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate, to form 2,4-diamino-6-chloropyrimidine-3-oxide.[11] This step is critical as it introduces the N-oxide group essential for activity.

-

Nucleophilic Substitution: The chlorinated intermediate is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chlorine atom at the C6 position to yield the final product, this compound 3-oxide (Minoxidil).[11][13]

This two-step process is favored for its high yield and the relative availability of the starting materials.[12]

Analytical and Spectroscopic Characterization

Confirming the structure and purity of synthesized Minoxidil is paramount. A combination of analytical techniques is employed:

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a robust method for determining the purity of Minoxidil and quantifying it in pharmaceutical formulations.[14] It effectively separates Minoxidil from process impurities and degradation products.

-

UV-Visible Spectrophotometry: This technique is used for routine quantification, with Minoxidil exhibiting an absorbance maximum around 280 nm.[15]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (209.25 g/mol ) and fragmentation patterns that help elucidate the structure.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[13]

Structure-Activity Relationship (SAR)

The biological activity of Minoxidil is highly dependent on its specific structural features. SAR studies have revealed several key insights:

-

The N-oxide Group: Removal of the N-oxide oxygen results in a partial loss of specific biological activities, indicating its importance.[7]

-

The Amino Groups: At least one of the two amino groups at the C2 and C4 positions is essential for its enzyme-suppressing effects.[7] Substituting both amino groups with methyl groups leads to a complete loss of this activity.[7]

-

The Piperidino Group: This group is critical. Replacing it with smaller groups like pyrrolidinyl or morpholinyl results in a loss of inhibitory activity against enzymes like lysyl hydroxylase.[7] However, replacing it with an N,N-diethyl group can retain activity, suggesting that a tertiary nitrogen at this position is a key requirement.[8]

Expert Insight: These SAR findings are crucial for drug development professionals. They indicate that the pyrimidine N-oxide core with specific amino and tertiary amine substitutions is a privileged scaffold for interacting with biological targets like K-ATP channels and certain enzymes. Any attempt to design new analogs must consider these structural constraints.

Mechanism of Action

Minoxidil itself is a prodrug. Its biological activity, both as a vasodilator and a hair growth stimulant, is primarily mediated by its sulfated metabolite, Minoxidil sulfate .[3][4] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the liver and, importantly, in hair follicles.[4]

The primary mechanism of action is the opening of ATP-sensitive potassium channels (K-ATP).[1][3][4]

-

K-ATP Channel Opening: Minoxidil sulfate binds to and opens the K-ATP channels in the plasma membranes of cells, particularly vascular smooth muscle cells and hair follicle cells.[3]

-

Hyperpolarization: The opening of these channels leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane (making it more negative).

-

Downstream Effects:

-

In Blood Vessels: Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium influx. This prevents smooth muscle contraction, leading to vasodilation and a drop in blood pressure.[3]

-

In Hair Follicles: The exact downstream effects are less understood but are thought to involve several processes:

-

Increased Blood Flow: Vasodilation around the hair follicle may improve the delivery of oxygen, blood, and nutrients, promoting hair growth.[4]

-

Anagen Phase Stimulation: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle and cause follicles to prematurely enter the anagen (growth) phase.[3][16] It may also prolong the anagen phase and increase the size of the hair follicle.[3][16]

-

Upregulation of Growth Factors: Studies suggest Minoxidil can stimulate the production of Vascular Endothelial Growth Factor (VEGF).[4][16]

-

-

Signaling Pathway Diagram

Caption: Mechanism of action of Minoxidil.

Experimental Protocols

To provide actionable insights for researchers, this section details a standard in vitro assay to assess the activity of K-ATP channel openers.

Protocol: In Vitro Assessment of K-ATP Channel Opening using Thallium (Tl⁺) Flux Assay

This cell-based fluorescence assay provides a high-throughput method to screen for K-ATP channel opening activity. It relies on the principle that K-ATP channels are also permeable to thallium ions (Tl⁺). When channels open, Tl⁺ enters the cell and binds to a specific intracellular dye, causing an increase in fluorescence.

Causality Insight: This assay is chosen for its sensitivity, scalability, and direct functional readout of channel opening, making it superior to slower, lower-throughput methods like patch-clamping for initial screening.[17]

Materials:

-

HEK293 cells stably expressing the K-ATP channel subunits of interest (e.g., Kir6.1/SUR2B for vascular channels).[17]

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Stimulus Buffer containing Tl₂SO₄.

-

Test compounds (e.g., Minoxidil sulfate) and controls (Pinacidil as positive control, Glibenclamide as inhibitor).

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with injectors.

Step-by-Step Methodology:

-

Cell Plating: Seed the HEK293-K-ATP cells into the microplates at an appropriate density and allow them to adhere overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light. This allows the dye to enter the cells.

-

Compound Addition: After incubation, replace the dye solution with Assay Buffer containing the test compounds (Minoxidil sulfate at various concentrations), positive control (Pinacidil), and negative/inhibitor control (Glibenclamide). Incubate for 10-20 minutes.

-

Fluorescence Reading: Place the plate in the fluorescence plate reader. Set the instrument to record a baseline fluorescence signal.

-

Thallium Stimulation: Program the instrument's injector to add the Tl⁺-containing Stimulus Buffer to each well.

-

Data Acquisition: Immediately after injection, record the fluorescence intensity over time (kinetic read). The influx of Tl⁺ through open channels will cause a rapid increase in fluorescence.

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the results to the vehicle control. Plot the dose-response curve for the test compounds to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Experimental Workflow Diagram

Caption: Workflow for the Tl⁺ Flux Assay.

Conclusion

This compound 3-oxide (Minoxidil) is a molecule with a rich history and a well-defined structure that is intrinsically linked to its potent biological activities. Its function as a K-ATP channel opener, mediated by its sulfated metabolite, underpins both its antihypertensive and hair growth-promoting effects. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is indispensable for researchers in pharmacology and drug development. The methodologies and insights presented in this guide serve as a foundational resource for the continued study of this molecule and the rational design of novel therapeutics targeting the K-ATP channels.

References

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.

- Sharma, A., Goren, A., Dhurat, R., & Lotti, T. (2017). Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation.

- Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles.

- Wikipedia Contributors. (2024). Minoxidil. Wikipedia. [Link]

- Zito, P. M., & Bistas, K. G. (2023). Minoxidil. In StatPearls.

- Murad, S., & Pinnell, S. R. (1987). Structure-activity relationship of minoxidil analogs as inhibitors of lysyl hydroxylase in cultured fibroblasts.

- National Center for Biotechnology Information. (n.d.). Minoxidil.

- Patterson, S. C., Ramstad, T., & Mills, K. A. (2005). A method for the determination of minoxidil in hair-regrowth formulations by micellar electrokinetic capillary chromatography. Il Farmaco, 60(6-7), 547–554. [Link]

- Murad, S., Walker, L. C., & Pinnell, S. R. (1988). Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts. Archives of Biochemistry and Biophysics, 262(1), 18-24. [Link]

- Allen, L. V. Jr. (2020). Minoxidil 10%, Finasteride 0.1%, Biotin 0.2%, and Caffeine Citrate 0.05% Hydroalcoholic Solution. U.S. Pharmacist. [Link]

- Sravani, G., & Kumar, B. S. (2014). New analytical method development for the estimation of minoxidil by rp hplc method. International Journal of Pharmaceutical Analysis and Research, 3(4), 438-443. [Link]

- MacsChem. (n.d.). Minoxidil. [Link]

- Kormendy, L., & Tegyey, Z. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S.

- Patel, P., & Dr. Dimal, A. S. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry.

- PharmaCompass. (n.d.). Minoxidil. [Link]

- O'Toole, E. A., Woodley, D. T., & Eady, R. A. (1996). A minoxidil-related compound lacking a C6 substitution still exhibits strong anti-lysyl hydroxylase activity in vitro.

- de Oliveira, M. F., & da Silva, J. C. J. (2005). Potentiometric determination of Minoxidil in topical use pharmaceutical samples. Journal of the Brazilian Chemical Society, 16(5), 1028-1032. [Link]

- National Institute of Standards and Technology. (n.d.). Minoxidil. NIST Chemistry WebBook. [Link]